4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a small organic molecule featuring a benzamide core substituted with a butoxy group at the para position. The benzamide moiety is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a 4-chlorophenyl group. This compound belongs to a class of thiazole derivatives widely explored for their biological activities, including kinase inhibition, antimicrobial properties, and modulation of cellular pathways .
Properties
IUPAC Name |
4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-12-25-17-10-6-15(7-11-17)19(24)23-20-22-18(13-26-20)14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHFPISUQDYOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazole-based benzamides are highly sensitive to substituent variations. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in the target compound may enhance binding affinity compared to methylphenyl analogs (electron-donating) .
- Steric Effects : Bulkier substituents like tert-butyl (in ) may hinder target engagement compared to the linear butoxy chain.
Spectral and Physicochemical Data
- IR/NMR Trends : Thiazole-thione tautomerism (e.g., in compounds) is absent in the target compound, as confirmed by IR spectra lacking νS-H (~2500 cm⁻¹) .
- Molecular Weight : The target compound’s molecular weight (~404–557 g/mol, based on analogs in ) places it within the optimal range for drug-like properties.
Biological Activity
4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in biological research due to its potential pharmacological applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound's molecular formula is with a molecular weight of 367.88 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.88 g/mol |
| IUPAC Name | 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been evaluated for their ability to inhibit various cancer cell lines.
Case Study: RET Kinase Inhibition
A study on benzamide derivatives demonstrated that certain compounds effectively inhibited RET kinase activity, which is crucial in various cancers. The compound I-8, structurally related to our compound of interest, showed promising results in both molecular and cellular assays .
Anti-inflammatory Activity
Benzamide derivatives have also been explored for their anti-inflammatory properties. A study highlighted that specific substitutions on the benzamide structure could enhance anti-inflammatory effects. For instance, compounds with chloro substitutions exhibited marked anti-inflammatory activity in preclinical models .
The biological activity of 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.
- Cell Proliferation : It can potentially reduce cell proliferation rates in cancerous cells.
- Signal Transduction Pathways : The thiazole moiety might engage in disrupting critical signaling pathways associated with tumor growth.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of related benzamide derivatives on different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | MCF-7 (Breast) | 15 |
| I-8 (related compound) | HeLa (Cervical) | 10 |
| N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-YL]benzamide | HepG2 (Liver) | 12 |
Conclusion and Future Directions
The biological activity of 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide presents a promising avenue for further research. Its potential as an anticancer and anti-inflammatory agent warrants additional studies to elucidate its mechanisms and optimize its efficacy.
Future research should focus on:
- In Vivo Studies : To validate the findings from in vitro studies.
- Structure-Activity Relationship (SAR) : To identify which modifications enhance therapeutic effects.
- Clinical Trials : To assess safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via condensation reactions between 4-(4-chlorophenyl)-1,3-thiazol-2-amine and 4-butoxybenzoyl chloride. Key steps include:
- Reflux conditions : Use anhydrous ethanol or THF as solvents with catalytic acetic acid to promote amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
- Yield optimization : Control reaction time (4–6 hours) and stoichiometric ratios (1:1.1 amine:acyl chloride) to minimize side products like unreacted thiazole intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer :
- NMR : Focus on distinguishing thiazole protons (δ 7.2–8.1 ppm) and benzamide aromatic signals (δ 6.8–7.6 ppm). The butoxy chain’s methylene protons appear as a triplet near δ 4.0 ppm .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the thiazole and benzamide moieties .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Answer :
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity for kinases) .
- Antimicrobial activity : Employ microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity or stereoelectronic properties of this compound?
- Answer :
- Reactivity prediction : Apply density functional theory (DFT) to model nucleophilic substitution sites on the thiazole ring. For example, calculate Fukui indices to identify electrophilic centers prone to attack .
- Stereoelectronic analysis : Use molecular docking to assess interactions with biological targets (e.g., enzyme active sites), clarifying discrepancies in activity data .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to explain variations in reaction outcomes under different solvent conditions .
Q. What experimental strategies address contradictions in spectral data (e.g., NMR splitting patterns) for structural analogs?
- Answer :
- Variable-temperature NMR : Resolve dynamic rotational isomerism in the butoxy chain by analyzing signal coalescence at elevated temperatures .
- X-ray crystallography : Obtain single-crystal structures to confirm bond lengths/angles and resolve ambiguities in proton assignments .
- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish overlapping signals in aromatic regions .
Q. How can researchers design structure-activity relationship (SAR) studies to improve this compound’s bioactivity?
- Answer :
- Modify substituents : Synthesize derivatives with varying alkoxy chains (e.g., ethoxy, pentoxy) or halogen substitutions (e.g., fluoro instead of chloro) to assess impacts on lipophilicity and target binding .
- Pharmacophore mapping : Use 3D-QSAR models to correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., molar refractivity) with activity trends .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring to enhance resistance to oxidative degradation .
Q. What advanced separation techniques are recommended for isolating byproducts during scale-up synthesis?
- Answer :
- HPLC-PDA : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate isomers or dimerization byproducts .
- Prep-TLC : Optimize mobile phases (e.g., dichloromethane:methanol 9:1) for rapid isolation of trace impurities .
- Membrane filtration : Use nanofiltration membranes (MWCO 300–500 Da) to retain unreacted starting materials during continuous flow synthesis .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated NMR shifts vs. observed data) to ensure accuracy .
- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables affecting outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
